Fmoc-Ala-OH-d1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

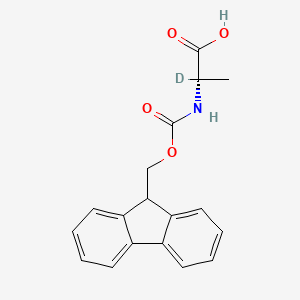

Fmoc-Ala-OH-d1, also known as deuterium-labeled N-(9-fluorenylmethoxycarbonyl)-L-alanine, is a stable isotope-labeled compound. It is a derivative of Fmoc-Ala-OH, where one of the hydrogen atoms is replaced by deuterium. This compound is primarily used in research for its unique properties, particularly in the field of drug development and peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-OH-d1 typically involves the incorporation of deuterium into the Fmoc-Ala-OH molecule. One common method is the reaction of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) with L-alanine in the presence of a deuterium source. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under basic conditions, often using a base like sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala-OH-d1 undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.

Common Reagents and Conditions

Fmoc-Cl: Used for the initial protection of the amino group.

Piperidine: Commonly used for deprotection of the Fmoc group.

Sodium Bicarbonate: Used as a base in the synthesis.

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in peptide synthesis and other biochemical applications .

Scientific Research Applications

Peptide Synthesis

Fmoc-Ala-OH-d1 is primarily utilized in peptide synthesis , particularly in solid-phase peptide synthesis (SPPS). Its role as a protecting group for the amino group of alanine allows for selective deprotection and coupling reactions, facilitating the stepwise elongation of peptide chains. This functionality is crucial in producing peptides with specific sequences and structures necessary for various biological activities.

Case Study: Continuous-Flow Peptide Synthesizer

A recent study demonstrated the application of this compound in a liquid-phase continuous-flow peptide synthesizer designed for preparing C-terminal free peptides. This innovative technology streamlines the production process, enhancing efficiency and scalability in pharmaceutical applications (Otake et al., 2023) .

Material Science

In material science, this compound has been shown to contribute to the self-assembly processes that are critical for developing advanced materials. The self-assembled structures formed by Fmoc-modified aliphatic amino acids have unique properties that can be tailored for specific applications.

Case Study: Hydrogelation of Fmoc-depsipeptides

Research highlighted the charge and sequence effects on the self-assembly and subsequent hydrogelation of Fmoc-depsipeptides, including this compound. This study elucidated how variations in amino acid sequences could influence the mechanical properties and stability of hydrogels, which are essential in biomedical applications (Nguyen et al., 2014) .

Environmental Monitoring

This compound is also applied in developing sensitive detection systems for environmental monitoring. Its incorporation into conjugated polymers enables ultra-trace detection of harmful substances, such as dichromate ions in agricultural products.

Case Study: Detection Systems for Cr2O72-

A study demonstrated how this compound was integral to creating high-quality conjugated polymers that achieved ultra-trace detection of Cr2O72- ions. This application is vital for ensuring food safety and environmental protection (Li et al., 2022) .

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Studies |

|---|---|---|

| Peptide Synthesis | Building block in solid-phase peptide synthesis | Continuous-flow synthesizer enhances production efficiency (Otake et al., 2023) |

| Material Science | Self-assembly for advanced materials | Charge effects on hydrogelation improve mechanical properties (Nguyen et al., 2014) |

| Environmental Monitoring | Detection of harmful substances | Ultra-trace detection systems developed (Li et al., 2022) |

Mechanism of Action

The mechanism of action of Fmoc-Ala-OH-d1 involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the alanine residue, allowing for selective deprotection and subsequent coupling reactions. The deuterium labeling does not significantly alter the chemical reactivity but provides a means for tracking and quantitation in various applications .

Comparison with Similar Compounds

Similar Compounds

Fmoc-Ala-OH: The non-deuterated version of Fmoc-Ala-OH-d1.

Fmoc-D-Ala-OH: A similar compound where the alanine is in the D-configuration.

Fmoc-3-Fluoroalanine-2-d1: Another deuterium-labeled compound with a fluorine substitution.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atom can affect the pharmacokinetic and metabolic profiles of compounds, making this compound particularly valuable in drug development and metabolic studies .

Biological Activity

Introduction

Fmoc-Ala-OH-d1, or deuterated Fmoc-Alanine, is a derivative of alanine that has been modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and labeled with deuterium. This compound is primarily utilized in peptide synthesis and research due to its stability and ability to form hydrogels, which are essential in various biological applications. This article explores the biological activity of this compound, focusing on its structural properties, applications in drug delivery systems, and its interactions with biological systems.

Structural Characteristics

This compound is characterized by its unique structure that includes:

- Fmoc Group : Provides protection during peptide synthesis and facilitates self-assembly into hydrogels.

- Deuterium Labeling : Enhances the compound's stability and allows for tracking in metabolic studies.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C15H16D1N O2 |

| Molecular Weight | 246.3 g/mol |

| Functional Groups | Amine, Carboxylic Acid, Aromatic Hydrocarbon |

| Isotopic Labeling | Deuterium at the alpha carbon |

Hydrogel Formation

This compound can self-assemble into hydrogels, which are three-dimensional networks that can encapsulate drugs or other therapeutic agents. These hydrogels have shown potential in:

- Tissue Engineering : Providing scaffolds for cell attachment and proliferation.

- Drug Delivery Systems : Encapsulating drugs for controlled release.

Case Study: Hydrogel Application in Tissue Engineering

A study demonstrated that hydrogels formed from Fmoc-protected amino acids, including this compound, supported the viability and proliferation of osteoblast-like cells (MC3T3-E1). The alkaline phosphatase activity was significantly higher in cells cultured on these hydrogels compared to controls, indicating enhanced osteogenic differentiation .

Antimicrobial Properties

Research has indicated that peptide-based hydrogels incorporating this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that these hydrogels can effectively inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Table 2: Antimicrobial Efficacy of this compound Hydrogels

| Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

The biological activity of this compound is largely attributed to its ability to form stable structures that interact favorably with biological systems. The mechanisms include:

- Cell Adhesion : The hydrogel's structure promotes cell adhesion through integrin binding sites.

- Drug Encapsulation : The hydrophobic nature of the Fmoc group aids in encapsulating lipophilic drugs, enhancing their solubility and bioavailability.

Research Findings

Recent investigations have focused on optimizing the conditions for hydrogel formation using this compound. Parameters such as pH, temperature, and concentration have been studied to maximize cell viability and drug release profiles .

Properties

Molecular Formula |

C18H17NO4 |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

(2S)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i11D |

InChI Key |

QWXZOFZKSQXPDC-YVBYIIFJSA-N |

Isomeric SMILES |

[2H][C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.